molecular formula C18H13N B14161332 Benzo[c]phenanthren-5-amine CAS No. 4176-50-5

Benzo[c]phenanthren-5-amine

Katalognummer: B14161332
CAS-Nummer: 4176-50-5
Molekulargewicht: 243.3 g/mol
InChI-Schlüssel: RXBGTQNDISCDOP-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Benzo[c]phenanthren-5-amine is a polycyclic aromatic amine derived from benzo[c]phenanthrene This compound is characterized by its complex structure, consisting of four fused benzene rings with an amine group attached at the 5th position

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of benzo[c]phenanthren-5-amine typically involves the functionalization of benzo[c]phenanthrene. One common method includes the nitration of benzo[c]phenanthrene followed by reduction to introduce the amine group. The nitration is usually carried out using a mixture of concentrated nitric and sulfuric acids, while the reduction can be achieved using catalytic hydrogenation or chemical reducing agents like tin(II) chloride in hydrochloric acid.

Industrial Production Methods

Industrial production of this compound may involve large-scale nitration and reduction processes, optimized for yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography ensures the efficient production of high-purity this compound.

Analyse Chemischer Reaktionen

Types of Reactions

Benzo[c]phenanthren-5-amine undergoes various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The compound can be further reduced to form different amine derivatives.

    Substitution: Electrophilic aromatic substitution reactions can occur at various positions on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.

    Substitution: Reagents like halogens (chlorine, bromine) and nitrating agents (nitric acid) are employed under controlled conditions.

Major Products Formed

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of secondary or tertiary amines.

    Substitution: Formation of halogenated or nitrated this compound derivatives.

Wissenschaftliche Forschungsanwendungen

Benzo[c]phenanthren-5-amine has diverse applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a reagent in various organic reactions.

    Biology: Studied for its interactions with biological macromolecules and potential as a biochemical probe.

    Medicine: Investigated for its potential pharmacological properties, including anticancer and antimicrobial activities.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors and dyes.

Wirkmechanismus

The mechanism of action of benzo[c]phenanthren-5-amine involves its interaction with various molecular targets. The amine group can form hydrogen bonds and engage in nucleophilic attacks, influencing biochemical pathways. Its polycyclic aromatic structure allows it to intercalate with DNA, potentially disrupting replication and transcription processes.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Phenanthrene: A simpler polycyclic aromatic hydrocarbon with three fused benzene rings.

    Benzo[a]pyrene: Another polycyclic aromatic hydrocarbon with known carcinogenic properties.

    Anthracene: Consists of three linearly fused benzene rings, differing in structure and reactivity.

Uniqueness

Benzo[c]phenanthren-5-amine is unique due to its specific arrangement of four fused benzene rings and the presence of an amine group. This structure imparts distinct chemical reactivity and potential biological activity, setting it apart from other polycyclic aromatic compounds.

Eigenschaften

CAS-Nummer

4176-50-5

Molekularformel

C18H13N

Molekulargewicht

243.3 g/mol

IUPAC-Name

benzo[c]phenanthren-5-amine

InChI

InChI=1S/C18H13N/c19-17-11-13-10-9-12-5-1-2-6-14(12)18(13)16-8-4-3-7-15(16)17/h1-11H,19H2

InChI-Schlüssel

RXBGTQNDISCDOP-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=C2C(=C1)C=CC3=C2C4=CC=CC=C4C(=C3)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.